molecular formula C10H18O B13751166 5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran CAS No. 59848-65-6

5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran

Cat. No.: B13751166
CAS No.: 59848-65-6
M. Wt: 154.25 g/mol
InChI Key: DGADRHUEAJVDQN-UHFFFAOYSA-N
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Description

“5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran” is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound features a dihydro modification, indicating the presence of two additional hydrogen atoms, and a methyl and isobutyl group attached to the pyran ring. These structural features can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran” can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2-pentanol with an acid catalyst can lead to the formation of the pyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methyl and isobutyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran” exerts its effects depends on its interaction with molecular targets. For example, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The specific pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2H-pyran: Lacks the dihydro modification and isobutyl group.

    2-Isobutyl-2H-pyran: Lacks the dihydro modification and methyl group.

    Dihydro-2H-pyran: Lacks both the methyl and isobutyl groups.

Uniqueness

“5,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran” is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

59848-65-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-methyl-6-(2-methylpropyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h7-8,10H,4-6H2,1-3H3

InChI Key

DGADRHUEAJVDQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OCC1)CC(C)C

Origin of Product

United States

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